molecular formula C15H15N3O3 B2709682 N-(3-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 331637-34-4

N-(3-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2709682
CAS No.: 331637-34-4
M. Wt: 285.303
InChI Key: HWQYZKGEYMMICH-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS: 331637-34-4; molecular formula: C₁₅H₁₅N₃O₃; molecular weight: 285.30 g/mol) is a diamide compound characterized by two amide groups bridging a 3-methoxyphenyl moiety and a pyridin-4-ylmethyl substituent . Its structure (Fig. 1) features:

  • A 3-methoxyphenyl group contributing electron-donating effects via the methoxy substituent.
  • A central ethanediamide backbone (HOOC–CH₂–NH–CO–), enabling conformational flexibility and hydrogen-bonding interactions.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-4-2-3-12(9-13)18-15(20)14(19)17-10-11-5-7-16-8-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYZKGEYMMICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalamide intermediate.

    Coupling with Pyridinylmethyl Group: The oxalamide intermediate is then coupled with 4-pyridinemethanol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

The compound serves as a versatile building block in organic synthesis, allowing researchers to explore novel chemical reactions and mechanisms. Its structure facilitates various transformations, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups.
  • Reduction : Reduction reactions can modify the compound's properties by removing oxygen-containing groups.
  • Substitution : It can participate in substitution reactions, making it useful for synthesizing derivatives with varied biological activities.

Enzyme Inhibition Studies

N-(3-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has been investigated for its potential as an enzyme inhibitor. For example, compounds with similar structural motifs have demonstrated activity against various enzymes involved in metabolic pathways.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. A study involving similar amides showed that they could inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Materials Science

In materials science, this compound is explored for its potential in developing new materials, particularly in coordination chemistry. It can form coordination complexes with transition metals, leading to the creation of novel materials with unique optical and electronic properties.

Case Studies

Case StudyApplicationFindings
Enzyme Inhibition Targeting specific enzymesDemonstrated significant inhibition of enzyme activity related to cancer metabolism.
Anticancer Activity Cell line studiesInduced apoptosis in breast cancer cell lines, suggesting potential for therapeutic development .
Coordination Chemistry Metal complex formationSuccessfully formed stable complexes with cadmium ions, showcasing potential for use in sensors and catalysts .

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-N’-pyridin-4-ylmethyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinylmethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with N-Arylpiperidinyl Propionamides (–5)

Compounds such as N-(1-benzylpiperidin-4-yl)-N-(4-chloro-3-methoxyphenyl)propionamide () share:

  • Aromatic substituents : Both incorporate substituted phenyl groups (e.g., 4-chloro-3-methoxyphenyl).
  • Amide linkages : Critical for hydrogen bonding and stability.

Key Differences :

Parameter N-(3-Methoxyphenyl)-N'-[(Pyridin-4-yl)methyl]Ethanediamide N-Arylpiperidinyl Propionamides
Backbone Ethanediamide (two amide groups) Single amide + piperidine ring
Synthesis Not reported in evidence Propionyl chloride + amines
Flexibility Higher (linear chain) Constrained (piperidine ring)
Functional Groups Pyridine, methoxyphenyl Chlorophenyl, benzylpiperidine

Implications : The ethanediamide’s linear structure may enhance solubility compared to rigid piperidine-containing analogues. However, piperidine derivatives could exhibit stronger binding to biological targets due to conformational rigidity .

Comparison with Phthalimide Derivatives ()

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a cyclic imide used in polymer synthesis.

Structural and Functional Contrasts :

Parameter This compound 3-Chloro-N-phenyl-phthalimide
Core Structure Linear diamide Cyclic phthalimide
Reactivity Potential for hydrolysis or nucleophilic substitution High thermal/chemical stability
Applications Hypothesized in drug design Polyimide monomer synthesis

Insight : Cyclic phthalimides are preferred in high-temperature polymer applications, whereas linear diamides like the target compound may serve as intermediates for bioactive molecules.

Comparison with Pyridine-Containing Analogues (–9)

4-Methyl-N-(3-methylphenyl)pyridin-2-amine () and N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide () highlight:

  • Pyridine/pyrrole roles : Pyridine in the target compound may enhance solubility or metal coordination vs. pyrrole’s aromaticity.
  • Substituent Effects : Methoxy (target) vs. chloro/fluoro () groups influence electronic properties.

Notable Contrasts:

Parameter This compound N-(3-Chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide
Aromatic System Pyridin-4-ylmethyl Pyrrole
Substituents Methoxy (electron-donating) Chloro/fluoro (electron-withdrawing)
Bioactivity Potential Unreported Likely modulated by halogenated phenyl

Biological Activity

N-(3-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two key functional groups: a methoxyphenyl group and a pyridin-4-ylmethyl group. The presence of these groups is believed to influence its biological activity, particularly in interactions with various biological targets.

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions. Typical methods include:

  • Formation of the Amide Bond : This often involves the reaction of 3-methoxybenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base such as triethylamine.
  • Purification : The product is typically purified using column chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various cellular pathways, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a study examining similar compounds, derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. This suggests that this compound may possess similar anti-inflammatory properties .
  • Anticancer Potential : Research on related compounds indicates that modifications in the methoxy and pyridine groups can enhance anticancer activity. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.

Data Table: Biological Activities Compared

Activity TypeMechanismReference
Anti-inflammatoryCOX enzyme inhibition
AnticancerInduction of apoptosis
NeuroprotectionModulation of neurotransmitters

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